7-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
7-methoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-24-12-15(11-23-24)16-8-13(6-7-21-16)10-22-20(25)18-9-14-4-3-5-17(26-2)19(14)27-18/h3-9,11-12H,10H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSBLEZQIXLBFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 7-methoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-1-benzofuran-2-carboxamide, primarily targets the glucose transporter GLUT1 . GLUT1 is a major facilitator of glucose transport across the cell membrane, playing a crucial role in many physiological processes.
Mode of Action
The compound acts as a potent, highly selective, and cell-permeable inhibitor of GLUT1 . It binds to GLUT1, inhibiting its function and thereby reducing glucose uptake by cells. This interaction and the resulting changes can have significant effects on cellular metabolism, particularly in cells that rely heavily on glucose for energy production.
Result of Action
The inhibition of GLUT1 and the resulting decrease in cellular glucose uptake can have a variety of effects at the molecular and cellular levels. For example, it can lead to a decrease in energy production, affecting cell growth and proliferation. This could potentially be exploited for therapeutic purposes, particularly in cancer cells, which often rely heavily on glucose for their high metabolic demands.
Biochemical Analysis
Biological Activity
7-Methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular features:
| Property | Details |
|---|---|
| Molecular Formula | C22H21N3O3 |
| Molecular Weight | 375.4 g/mol |
| IUPAC Name | 7-methoxy-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-1-benzofuran-2-carboxamide |
| InChI Key | PITKFXGPWIRKNB-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Benzofuran Core: Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Methoxy Group: Methylation using reagents like methyl iodide.
- Attachment of the Pyrazole Moiety: Coupling through substitution reactions.
- Formation of the Carboxamide Group: Amidation reactions with suitable amines.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, pyrazole derivatives have shown cytotoxic effects against various cancer cell lines, including MCF7 and NCI-H460, with IC50 values ranging from 3.79 µM to 42.30 µM .
Anti-inflammatory Effects
Benzofuran derivatives are known for their anti-inflammatory properties. For example, compounds with similar structures have been reported to reduce pro-inflammatory cytokines significantly, indicating a potential mechanism for treating chronic inflammatory diseases .
Antioxidant Activity
The antioxidant properties of benzofuran derivatives contribute to their protective effects against oxidative stress-related diseases. The presence of methoxy and pyrazole groups may enhance these activities, making it a candidate for further exploration in oxidative stress research.
The biological effects of this compound are likely mediated through interactions with specific molecular targets, such as enzymes or receptors involved in cancer progression and inflammation. The exact pathways require further experimental validation but may involve inhibition or activation of key signaling cascades.
Study 1: Anticancer Activity
A study evaluating various pyrazole derivatives found that compounds similar to 7-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzofuran exhibited notable cytotoxicity against multiple cancer cell lines. The study reported significant growth inhibition with IC50 values indicating potent anticancer activity .
Study 2: Anti-inflammatory Effects
Another investigation highlighted the anti-inflammatory potential of benzofuran derivatives, demonstrating their ability to suppress TNF and IL cytokines effectively. This suggests that the compound could be beneficial in managing inflammatory disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Benzofuran-2-carboxamide Series
The target compound is part of a series of 18 derivatives synthesized by modifying the N-substituent of the benzofuran-2-carboxamide scaffold . Key structural distinctions include:
- Substituent Complexity: Unlike simpler aryl amine derivatives (e.g., 1a-r in ), the target compound features a pyridin-4-ylmethyl group bearing a 1-methylpyrazole at the pyridine’s 2-position.
- Methoxy Positioning : The 7-methoxy group on the benzofuran core is conserved across derivatives, suggesting its critical role in antioxidant activity.
Pyridinium Salt Derivatives ()
A distinct class of benzofuran carboxamides incorporates pyridinium salts, synthesized via amidation followed by quaternization with benzyl halides . Key differences include:
- Charge and Solubility : Pyridinium salts (e.g., 6a-o ) are positively charged, improving aqueous solubility but limiting blood-brain barrier permeability compared to the neutral target compound.
- Biological Targets : These derivatives exhibit cholinesterase inhibitory activity (relevant for Alzheimer’s disease), contrasting with the neuroprotective/antioxidant focus of the target compound .
Data Tables
Table 1. Structural and Pharmacological Comparison of Selected Analogues
Table 2. Key Pharmacological Findings
| Compound Class/Name | IC50 (Cholinesterase) | Radical Scavenging (% Inhibition) | Key Target |
|---|---|---|---|
| This compound | N/A | 85% (DPPH assay) | Antioxidant enzymes |
| Pyridinium salts (e.g., 6a-o) | 0.8–2.4 µM | N/A | Acetylcholinesterase |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A multi-step synthesis approach is recommended, starting with the preparation of the benzofuran core via cyclization of substituted phenols, followed by coupling with the pyridine-pyrazole moiety. Key steps include:
- Benzofuran Formation : Use Vilsmeier-Haack conditions (POCl₃/DMF) for cyclization of 2-hydroxy-4-methoxyacetophenone derivatives .
- Amide Coupling : Employ carbodiimide crosslinkers (e.g., EDC/HOBt) to conjugate the benzofuran-2-carboxylic acid with the pyridine-containing amine intermediate. Optimize solvent (DMF or DCM) and temperature (0–25°C) to suppress racemization .
- Purification : Utilize column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (EtOAc/hexane) to achieve >95% purity. Yields typically range from 40–63% depending on steric hindrance .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to verify regiochemistry of the pyrazole (e.g., δ 7.37 ppm for pyrazole C-H) and methoxy group integration (δ 3.86 ppm, singlet) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 407.2) .
- Elemental Analysis : Validate empirical formula (C₂₁H₂₀N₄O₃) with <0.3% deviation from theoretical values .
Advanced Research Questions
Q. How do structural modifications at specific positions of the benzofuran or pyrazole rings influence the compound's biological activity?
- Methodological Answer : Systematic SAR studies should focus on:
- Benzofuran Modifications : Introduce electron-withdrawing groups (e.g., Cl at C5) to enhance metabolic stability. For example, 5-iodo-substituted analogs show improved receptor binding (IC₅₀ reduction by ~40%) .
- Pyrazole Substitutions : Replace the 1-methyl group with bulkier substituents (e.g., isopropyl) to probe steric effects on target engagement. Note: 1-Ethyl analogs in related compounds exhibit reduced off-target activity .
- In Vitro Assays : Use radioligand displacement (e.g., ³H-labeled analogs) and functional cAMP assays in HEK293 cells transfected with target GPCRs .
Q. What computational strategies can predict the binding affinity of this compound to target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with homology-built receptors (e.g., serotonin 5-HT₂A). Prioritize poses with hydrogen bonds to Asp155 and hydrophobic contacts with Phe339 .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
- QSAR Models : Develop 2D/3D-QSAR using descriptors like LogP, polar surface area, and electrostatic potential maps to guide lead optimization .
Q. How can researchers resolve contradictions in published data regarding the compound's pharmacokinetic properties?
- Methodological Answer :
- Meta-Analysis Framework : Aggregate data from in vitro (e.g., microsomal stability assays) and in vivo (rodent PK) studies. Adjust for variables like dosing regimen (oral vs. IV) and species differences .
- Isotope Tracing : Synthesize ¹⁴C-labeled analogs to track metabolite formation in hepatocyte incubations. Compare LC-MS profiles across labs to identify assay-specific artifacts .
- Physiologically Based PK (PBPK) Modeling : Incorporate hepatic clearance and tissue distribution data to reconcile discrepancies in half-life (e.g., rat vs. human predictions) .
Data Contradiction Analysis
Q. Why do studies report conflicting results on the compound's selectivity for kinase vs. GPCR targets?
- Methodological Answer :
- Panel Screening : Test the compound against a broad panel of 100+ kinases (e.g., Eurofins KinaseProfiler) and GPCRs (β-arrestin recruitment assays) under standardized conditions (1–10 µM) .
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics (kₐ, k𝒹) and TR-FRET for intracellular signaling .
- Structural Analysis : Compare X-ray co-crystal structures of kinase-bound vs. GPCR-bound states to identify key residue interactions driving selectivity .
Experimental Design Considerations
Q. What in vivo models are most appropriate for evaluating the compound's efficacy in neurological disorders?
- Methodological Answer :
- Rodent Models : Use transgenic APP/PS1 mice for Alzheimer’s studies (dose: 10 mg/kg, oral, 12 weeks) with endpoints like Aβ plaque burden (immunohistochemistry) and cognitive testing (Morris water maze) .
- PK/PD Integration : Measure brain-to-plasma ratios via LC-MS/MS and correlate with target engagement (e.g., CSF biomarker reduction) .
- Control Groups : Include vehicle-treated and positive controls (e.g., donepezil for cholinesterase inhibition) to contextualize efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
